2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Overview
Description
Synthesis Analysis
- The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves complex chemical reactions. A related synthesis process involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by various chemical transformations (Panchal & Patel, 2011).
Molecular Structure Analysis
- The structure of compounds similar to this compound is typically confirmed using spectroscopic methods such as NMR and IR spectroscopy, ensuring accurate structural determination (Banerjee et al., 1991).
Chemical Reactions and Properties
- Compounds with similar structures demonstrate a range of chemical reactions, often involving cyclization and substitution reactions, essential for creating diverse chemical structures (Ostapiuk et al., 2015).
Physical Properties Analysis
- The physical properties of such compounds, including solubility and crystalline structure, are crucial for their application and are often determined using X-ray crystallography and solubility tests (Shibuya et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are analyzed through various chemical assays and spectroscopic methods. These properties are pivotal in understanding the compound's behavior in different environments and potential applications (Yu et al., 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic compounds, including triazoles and thiadiazoles, have been extensively synthesized and evaluated for various biological activities. For instance, the synthesis of novel triazole derivatives and their investigation for antimicrobial activities suggest the potential of such compounds in developing new antimicrobial agents (Altıntop et al., 2011). Similarly, thiadiazole and thiophene derivatives have been explored for antitumor activity, indicating their promise in cancer research (Albratty et al., 2017).
Antimicrobial and Antitumor Activities
The exploration of heterocyclic compounds for antimicrobial and antitumor activities is a significant area of research. For example, certain triazole derivatives have been synthesized and found to possess potent antimicrobial activities against various Candida species and pathogenic bacteria (Turan-Zitouni et al., 2005). Additionally, some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on different cancer cell lines (Yurttaş et al., 2015).
Antioxidant Properties
The antioxidant properties of heterocyclic compounds are also of interest, as they play a crucial role in combating oxidative stress and may contribute to the prevention of various diseases. Studies have demonstrated the antioxidant activity of certain heterocyclic compounds, providing a foundation for further exploration in this area (Chkirate et al., 2019).
properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS/c1-2-29-20-11-7-6-10-18(20)19-14-17(12-13-21(19)29)26-22(31)15-32-24-28-27-23(30(24)25)16-8-4-3-5-9-16/h6-7,10-14,16H,2-5,8-9,15,25H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOZCXCQFAEZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4CCCCC4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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